molecular formula C15H24O6 B8742888 DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE CAS No. 71348-43-1

DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE

Cat. No. B8742888
Key on ui cas rn: 71348-43-1
M. Wt: 300.35 g/mol
InChI Key: XNASOZGGRNSFGK-UHFFFAOYSA-N
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Patent
US05932747

Procedure details

A suspension, stirred at room temperature, of 148.4 g of trimethyl orthoformate (1.4 mol) and 63.0 g of paraformaldehyde (2.1 mol) was admixed with 10.0 g of ethanol and 0.25 g of sodium ethanolate. The mixture was then heated to 50° C., and 160.2 g of diethyl malonate (1.0 mol) were added gradually over a period of 1.75 hours. At first, the reaction mixture thus obtained was stirred for a further 2 hours at 50° C., followed by cooling to room temperature. With stirring, 0.37 g of sulfuric acid and 1.0 g of sodium hydrogen sulfate were added, after which the temperature was initially, for a further 2 hours, regulated to 50° C. In the course of subsequent heating to 80° C., 72.3 g of low-boiling components were taken off, and 98.0 g of cyclohexanone (1.0 mol) were then gradually added over a period of 1.75 hours, a further 74.4 g of low-boiling components distilling over. Subsequent fractional distillation without using a column gave 246.2 g of colorless target product (78.3% of the theoretical yield, based on diethyl malonate used) with a purity, determined by gas chromatography, of 95.4 FID percent by area.
Quantity
148.4 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
160.2 g
Type
reactant
Reaction Step Two
Quantity
98 g
Type
reactant
Reaction Step Three
Quantity
0.25 g
Type
catalyst
Reaction Step Four
Quantity
0.37 g
Type
catalyst
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Five
Quantity
10 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([O:6][CH3:7])([O:4][CH3:5])OC.C=O.[C:10]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].[C:21]1(=O)[CH2:26][CH2:25]C[CH2:23][CH2:22]1>C([O-])C.[Na+].S(=O)(=O)(O)O.S([O-])(O)(=O)=O.[Na+].C(O)C>[O:4]1[C:1]2([CH2:25][CH2:26][CH2:21][CH2:22][CH2:23]2)[O:6][CH2:7][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])([C:10]([O:18][CH2:19][CH3:20])=[O:17])[CH2:5]1 |f:4.5,7.8|

Inputs

Step One
Name
Quantity
148.4 g
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
63 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
160.2 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
98 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Four
Name
Quantity
0.25 g
Type
catalyst
Smiles
C(C)[O-].[Na+]
Step Five
Name
Quantity
0.37 g
Type
catalyst
Smiles
S(O)(O)(=O)=O
Name
Quantity
1 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].[Na+]
Step Six
Name
Quantity
10 g
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred for a further 2 hours at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At first, the reaction mixture thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to room temperature
STIRRING
Type
STIRRING
Details
With stirring
WAIT
Type
WAIT
Details
after which the temperature was initially, for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
regulated to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
In the course of subsequent heating to 80° C.
DISTILLATION
Type
DISTILLATION
Details
a further 74.4 g of low-boiling components distilling over
DISTILLATION
Type
DISTILLATION
Details
Subsequent fractional distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CC(COC12CCCCC2)(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 246.2 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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